

A Comprehensive Technical Guide to the Physicochemical Properties of Marasmic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid, a sesquiterpenoid natural product, was first isolated from the Basidiomycete fungus Marasmius conigenus. It is characterized by a unique and complex chemical structure featuring an unsaturated dialdehyde functionality.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial, antifungal, cytotoxic, and mutagenic properties.[1] The broad-spectrum bioactivity of **Marasmic acid** is primarily attributed to the presence of the α,β -unsaturated aldehyde group.[1] This technical guide provides an in-depth overview of the known physicochemical properties of **Marasmic acid**, details on its biological mechanism of action, and generalized experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **Marasmic acid** is presented below. It is important to note that while some properties have been experimentally determined, others, such as boiling point and pKa, are not readily available in the public domain and would require experimental determination.



| Property | Value | Source |
|-------------------|---|-----------|
| Molecular Formula | C15H18O4 | [2][3] |
| Molecular Weight | 262.30 g/mol | [2][3][4] |
| CAS Number | 2212-99-9 | [1][2][3] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 173-175 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents (water, ethanol, DMSO, methanol) | _ |
| рКа | Data not available | _ |

Spectral Properties

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Marasmic acid** are not widely available in public spectral databases. The following sections describe the expected spectral characteristics based on its chemical structure and provide generalized protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Marasmic acid** is expected to be complex due to the numerous protons in distinct chemical environments within its polycyclic structure. Key expected signals would include those for the aldehydic protons, olefinic protons, and various aliphatic protons of the fused ring system.

¹³C NMR: The carbon NMR spectrum would reveal 15 distinct carbon signals corresponding to the molecular formula. Characteristic signals would be expected for the carbonyl carbons of the aldehyde groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the intricate ring structure.

Infrared (IR) Spectroscopy



The IR spectrum of **Marasmic acid** is anticipated to show characteristic absorption bands for its functional groups. Key expected peaks include: a strong, sharp absorption for the C=O stretching of the aldehyde groups (typically around 1680-1740 cm⁻¹), C=C stretching for the double bond (around 1600-1680 cm⁻¹), and C-H stretching for both sp² and sp³ hybridized carbons.

Mass Spectrometry (MS)

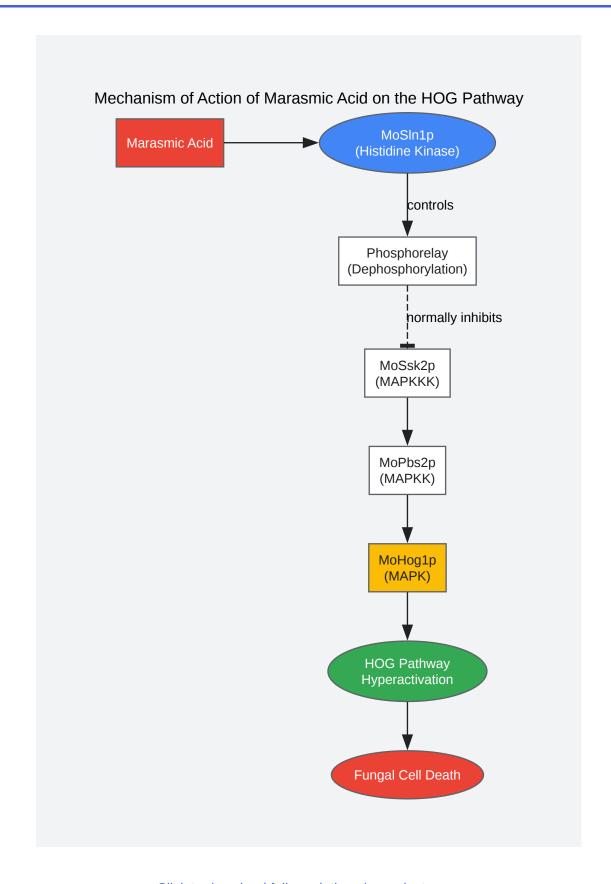
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of **Marasmic acid**. The molecular ion peak ([M]+) would be expected at an m/z corresponding to its molecular weight (262.30). The fragmentation pattern would likely involve characteristic losses of small molecules such as CO, H₂O, or cleavage of the ring system, providing valuable structural information.

Biological Activity and Mechanism of Action

Marasmic acid exhibits significant antifungal activity. Its mechanism of action involves the interference with the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][6] Specifically, Marasmic acid targets the membrane sensor histidine kinase MoSln1p in the rice blast fungus Magnaporthe oryzae.[6][7] This interaction leads to the hyperactivation of the HOG pathway, ultimately causing cell death.[1][6] This mode of action is distinct from other unsaturated dialdehyde sesquiterpenoids.[1]

HOG Signaling Pathway and the Role of Marasmic Acid





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Caption: **Marasmic acid** inhibits MoSln1p, leading to HOG pathway hyperactivation and fungal cell death.

Experimental Protocols

The following sections provide generalized experimental protocols for the determination of the key physicochemical properties of **Marasmic acid**. These are representative methods and may require optimization based on the specific laboratory equipment and conditions.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Grind a small amount of dry Marasmic acid into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (173-175 °C).
- Decrease the heating rate to 1-2 °C per minute.



 Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

Principle: The solubility is determined by adding a known amount of solute to a known volume of solvent and observing the point at which no more solute dissolves.

Apparatus:

- Analytical balance
- · Vials or test tubes with closures
- Vortex mixer or magnetic stirrer
- Temperature-controlled water bath or incubator
- Centrifuge

Procedure (for a given solvent - e.g., water, ethanol, DMSO, methanol):

- Weigh a precise amount of Marasmic acid (e.g., 10 mg) and place it into a vial.
- Add a small, measured volume of the solvent (e.g., 1 mL) to the vial.
- Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).
- Visually inspect the solution for any undissolved solid.
- If the solid has completely dissolved, add another known weight of Marasmic acid and repeat step 3.
- If undissolved solid remains, centrifuge the sample to pellet the solid.
- Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residue to determine the concentration of the dissolved **Marasmic acid**.



Express the solubility in terms of g/L or mg/mL.

Determination of pKa (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Solution of Marasmic acid in a suitable solvent mixture (e.g., water-cosolvent if insoluble in water)

Procedure:

- Dissolve a known amount of Marasmic acid in a known volume of a suitable solvent to create a solution of known concentration.
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- Add the strong base titrant in small, known increments from the burette.
- After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration until the pH shows a sharp increase (the equivalence point) and then continues to level off.



- Plot a titration curve of pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point (the point where half of the volume of base required to reach the equivalence point has been added).

NMR Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule based on the interaction of its atomic nuclei with a magnetic field.

Apparatus:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Micropipette

Procedure:

- Dissolve a small amount of Marasmic acid (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
- Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
- Process the acquired data (Fourier transform, phase correction, baseline correction).
- Analyze the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure.

Infrared (IR) Spectroscopic Analysis



Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Apparatus:

- · Fourier Transform Infrared (FTIR) spectrometer
- Sample holder (e.g., KBr pellet press, ATR accessory)
- · Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle

Procedure (using KBr pellet method):

- Thoroughly mix a small amount of Marasmic acid (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.
- Place a portion of the mixture into a pellet press die.
- Apply pressure to form a thin, transparent KBr pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups in Marasmic acid.

Mass Spectrometric Analysis

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

Apparatus:

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)



- Liquid chromatograph (for LC-MS)
- Syringe pump or autosampler

Procedure (using LC-ESI-MS):

- Prepare a dilute solution of Marasmic acid in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the ESI source of the mass spectrometer, either directly via a syringe pump or through an LC column for separation from any impurities.
- Acquire the mass spectrum in positive or negative ion mode.
- Determine the m/z of the molecular ion peak to confirm the molecular weight.
- If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to fragmentation to obtain structural information.

Conclusion

Marasmic acid remains a compound of significant scientific interest due to its unique structure and potent biological activities. This technical guide has summarized the currently available physicochemical data for Marasmic acid and provided an overview of its antifungal mechanism of action. While some key quantitative properties and detailed spectral data are not yet publicly available, the generalized experimental protocols provided herein offer a framework for researchers to determine these parameters. Further investigation into the properties and activities of Marasmic acid is warranted and will undoubtedly contribute to the fields of natural product chemistry and drug development.

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